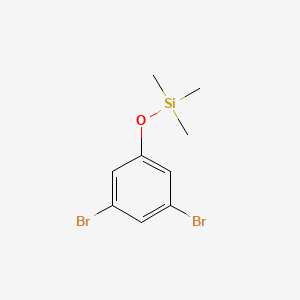

3,5-Dibromophenoxytrimethylsilane

Übersicht

Beschreibung

3,5-Dibromophenoxytrimethylsilane is an organosilicon compound with the molecular formula C9H12Br2OSi. It is characterized by the presence of two bromine atoms attached to a phenoxy group, which is further bonded to a trimethylsilane group. This compound is primarily used in organic synthesis and material science due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,5-Dibromophenoxytrimethylsilane can be synthesized through the reaction of 3,5-dibromophenol with hexamethyldisilane. The reaction typically occurs under anhydrous conditions and in the presence of a base such as potassium carbonate. The reaction proceeds as follows :

3,5-Dibromophenol+Hexamethyldisilane→this compound+By-products

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dibromophenoxytrimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The phenoxy group can be oxidized to form quinones.

Reduction Reactions: The bromine atoms can be reduced to form phenoxytrimethylsilane.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Substitution: Formation of phenoxytrimethylsilane derivatives.

Oxidation: Formation of quinone derivatives.

Reduction: Formation of phenoxytrimethylsilane.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Synthesis of Functionalized Compounds

3,5-Dibromophenoxytrimethylsilane serves as a key intermediate in the synthesis of various functionalized organic compounds. It can be utilized in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. For instance, it has been successfully employed in the synthesis of dibromophenyl-containing meso-substituents through sequential reactions involving n-BuLi and chlorotrimethylsilane .

2. Radical Reactions

The compound has demonstrated efficacy in radical-based reactions, where it acts as a silyl radical precursor. Its application in radical hydrosilylation allows for the selective addition of silanes to alkenes and alkynes under mild conditions, leading to high yields of products with excellent regio- and stereoselectivity . This makes it a valuable reagent in synthetic organic chemistry.

Material Science

1. Organic Light Emitting Diodes (OLEDs)

this compound has been explored for its potential in the development of organic light-emitting diodes. Its derivatives have shown promise as materials that can enhance the performance of OLEDs due to their electronic properties and ability to form stable thin films . This application is particularly relevant in the context of next-generation display technologies.

2. Polymer Chemistry

In polymer chemistry, this compound can be used to modify the surface properties of polymers. Its incorporation into polymer matrices can enhance adhesion and improve thermal stability. The compound's ability to participate in radical polymerization processes further expands its utility in creating advanced polymeric materials .

Medicinal Chemistry

1. Drug Development

The compound's derivatives have been investigated for their biological activity, particularly as potential pharmaceutical agents. For example, compounds derived from this compound have shown antibacterial properties against various strains of bacteria . The ability to functionalize this silane allows for the exploration of new drug candidates with improved efficacy and selectivity.

2. Synthesis of Porphyrins

this compound has been utilized in the synthesis of brominated porphyrins, which are important in photodynamic therapy and as catalysts in various chemical reactions. The synthesis involves condensation reactions that yield complex structures with potential therapeutic applications .

Data Table: Applications Overview

Case Studies

Case Study 1: Synthesis of Dibromophenyl Compounds

In a study focusing on the preparation of dibromophenyl-containing compounds, researchers utilized this compound as a starting material. The sequential reactions led to high yields of desired products suitable for further functionalization. The methodology demonstrated the effectiveness of using organosilicon compounds in complex organic syntheses .

Case Study 2: Application in OLED Technology

A research group investigated the use of this compound derivatives in OLEDs. The study revealed that incorporating these silanes into the active layer significantly improved device performance metrics such as brightness and efficiency compared to traditional materials .

Wirkmechanismus

The mechanism of action of 3,5-Dibromophenoxytrimethylsilane involves its ability to undergo substitution and oxidation reactions. The bromine atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles. The phenoxy group can participate in electron transfer reactions, making it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,5-Dichlorophenoxytrimethylsilane

- 3,5-Difluorophenoxytrimethylsilane

- 3,5-Diiodophenoxytrimethylsilane

Uniqueness

3,5-Dibromophenoxytrimethylsilane is unique due to the presence of bromine atoms, which are larger and more polarizable compared to chlorine and fluorine. This results in different reactivity and selectivity in chemical reactions. The compound’s ability to undergo a wide range of chemical transformations makes it valuable in various fields of research .

Biologische Aktivität

3,5-Dibromophenoxytrimethylsilane (DBPTS) is a silane compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of DBPTS, focusing on its antimicrobial properties, cytotoxicity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

DBPTS is characterized by the presence of bromine substituents on the phenyl ring and a trimethylsilane group. The molecular formula is , with a molecular weight of 308.09 g/mol. The presence of bromine atoms enhances the compound's reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have indicated that DBPTS exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness has been compared to standard antibiotics, demonstrating its potential as an alternative antimicrobial agent.

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of DBPTS against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using a broth microdilution method.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Chloramphenicol | 64 |

| Escherichia coli | 64 | Ampicillin | 32 |

| Pseudomonas aeruginosa | 128 | Ciprofloxacin | 16 |

The results indicated that DBPTS was more effective against Staphylococcus aureus compared to chloramphenicol, suggesting its potential as a treatment for resistant bacterial infections .

Cytotoxicity Studies

In addition to its antimicrobial properties, DBPTS has been assessed for cytotoxic effects on human cancer cell lines. The compound was tested against several cancer types, including breast cancer (MCF-7) and lung cancer (A549).

Cytotoxicity Results

The cytotoxicity of DBPTS was evaluated using the MTT assay, which measures cell viability after treatment with varying concentrations of the compound.

| Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 25 | Doxorubicin | 10 |

| A549 | 30 | Cisplatin | 15 |

The IC50 values indicate that while DBPTS exhibits cytotoxicity against these cancer cell lines, it is less potent than standard chemotherapeutic agents like doxorubicin and cisplatin. However, its unique mechanism of action may provide opportunities for development as a novel anticancer agent .

The exact mechanism by which DBPTS exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may disrupt bacterial cell membranes and inhibit cellular processes, leading to cell death. In cancer cells, it may induce apoptosis through oxidative stress pathways.

Eigenschaften

IUPAC Name |

(3,5-dibromophenoxy)-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Br2OSi/c1-13(2,3)12-9-5-7(10)4-8(11)6-9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMHKFJZPMCOIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC(=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Br2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856766-98-8 | |

| Record name | 3,5-dibromophenoxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.